molecular formula C5H9NO4 B116042 2-Pyrrolidinone, 3,4-dihydroxy-5-(hydroxymethyl)-, (3R,4R,5R)- (9CI) CAS No. 155102-96-8

2-Pyrrolidinone, 3,4-dihydroxy-5-(hydroxymethyl)-, (3R,4R,5R)- (9CI)

Cat. No.: B116042
CAS No.: 155102-96-8
M. Wt: 147.13 g/mol
InChI Key: FGEPCGBJOAXDQD-BXXZVTAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyrrolidinone, 3,4-dihydroxy-5-(hydroxymethyl)-, (3R,4R,5R)- (9CI) is a chiral compound with multiple hydroxyl groups and a pyrrolidinone ring. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activities and synthetic utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 3,4-dihydroxy-5-(hydroxymethyl)-, (3R,4R,5R)- (9CI) typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. Common synthetic routes may include:

    Aldol reactions: Using chiral aldehydes and ketones.

    Reduction reactions: Employing selective reducing agents to achieve the desired hydroxyl groups.

    Cyclization reactions: Forming the pyrrolidinone ring through intramolecular reactions.

Industrial Production Methods

Industrial production methods would likely focus on optimizing yield and purity while minimizing costs. This could involve:

    Catalytic processes: Using chiral catalysts to enhance selectivity.

    Continuous flow reactions: For efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinone, 3,4-dihydroxy-5-(hydroxymethyl)-, (3R,4R,5R)- (9CI) can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Further reduction of the pyrrolidinone ring.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reducing agents: Like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution reagents: Including halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: Serving as a building block for more complex organic compounds.

    Chiral synthesis: Used in the preparation of enantiomerically pure substances.

Biology

    Enzyme studies: As a substrate or inhibitor in enzymatic reactions.

    Metabolic studies: Investigating its role in metabolic pathways.

Medicine

    Drug development: Potential use as a lead compound in the development of new pharmaceuticals.

    Therapeutic applications: Exploring its biological activity for potential therapeutic uses.

Industry

    Material science: Utilized in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action for 2-Pyrrolidinone, 3,4-dihydroxy-5-(hydroxymethyl)-, (3R,4R,5R)- (9CI) would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:

    Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.

    Receptor modulation: Interacting with cellular receptors to modulate biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidinone, 3,4-dihydroxy-5-(hydroxymethyl)-, (3R,4R,5R)- (9CI): Similar compounds might include other chiral pyrrolidinone derivatives with hydroxyl groups.

    Comparison: Highlighting the unique stereochemistry and functional groups of 2-Pyrrolidinone, 3,4-dihydroxy-5-(hydroxymethyl)-, (3R,4R,5R)- (9CI) compared to its analogs.

Uniqueness

    Stereochemistry: The specific (3R,4R,5R) configuration may confer unique biological activity or synthetic utility.

    Functional groups: The presence of multiple hydroxyl groups and a pyrrolidinone ring can make it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c7-1-2-3(8)4(9)5(10)6-2/h2-4,7-9H,1H2,(H,6,10)/t2-,3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEPCGBJOAXDQD-BXXZVTAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(=O)N1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H](C(=O)N1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Pyrrolidinone, 3,4-dihydroxy-5-(hydroxymethyl)-, (3R,4R,5R)- (9CI)
Reactant of Route 2
2-Pyrrolidinone, 3,4-dihydroxy-5-(hydroxymethyl)-, (3R,4R,5R)- (9CI)
Reactant of Route 3
2-Pyrrolidinone, 3,4-dihydroxy-5-(hydroxymethyl)-, (3R,4R,5R)- (9CI)
Reactant of Route 4
2-Pyrrolidinone, 3,4-dihydroxy-5-(hydroxymethyl)-, (3R,4R,5R)- (9CI)
Reactant of Route 5
2-Pyrrolidinone, 3,4-dihydroxy-5-(hydroxymethyl)-, (3R,4R,5R)- (9CI)
Reactant of Route 6
2-Pyrrolidinone, 3,4-dihydroxy-5-(hydroxymethyl)-, (3R,4R,5R)- (9CI)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.